molecular formula C14H12N2S2 B102548 2,2'-Bibenzothiazoline CAS No. 19258-20-9

2,2'-Bibenzothiazoline

Cat. No. B102548
CAS RN: 19258-20-9
M. Wt: 272.4 g/mol
InChI Key: LYPDJBMOMMJHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Bibenzothiazoline is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound containing two thiazoline rings and two benzene rings, and is a member of the bibenzothiazole family. It is a colorless, odorless solid that is soluble in water and organic solvents. This compound has been used in a wide range of laboratory experiments due to its versatility, stability, and low toxicity.

Scientific Research Applications

Antioxidant Activity Assessment

2,2'-Bibenzothiazoline has been extensively studied in the context of determining antioxidant activity. The compound is integral in assays like the ABTS (2,2′-Azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) test, which is used to assess the antioxidant capacity of various substances. These tests are crucial in fields ranging from food engineering to medicine and pharmacy, owing to the significance of antioxidants in mitigating oxidative stress-related damage in biological systems. The ABTS assay, in particular, is based on the transfer of both a hydrogen atom and an electron and is known for its applicability, advantages, and limitations when evaluating complex samples (Munteanu & Apetrei, 2021).

Radical Scavenging Detection in HPLC

This compound, specifically its radical cation form (ABTS*+), is also used in HPLC (High-Performance Liquid Chromatography) methods to detect radical scavengers in complex matrices. The method leverages the ABTS*+ to interact with HPLC-separated analytes, allowing for the selective and sensitive identification of radical scavengers. The versatility and applicability of this approach make it suitable for analyzing compounds of diverse chemical natures, including natural antioxidants and plant extracts (Koleva, Niederländer, & van Beek, 2001).

Catalysis and Synthesis of Heterocycles

The structural motif of benzothiazoles, closely related to this compound, is frequently utilized in the synthesis of compounds with pharmaceutical significance. These heterocyclic structures serve as core components in developing agents with various biological activities, ranging from anti-HIV properties to enzyme inhibition. The synthesis often involves complex reactions, including metal-catalyzed processes and multi-component synthesis techniques, highlighting the chemical versatility and applicability of benzothiazole derivatives in medicinal chemistry (Ma et al., 2011).

Mechanistic Insights into Antioxidant Assays

Further research has delved into the mechanistic aspects of ABTS-based assays, shedding light on the reaction pathways involved in these antioxidant capacity evaluations. Understanding these pathways is crucial for interpreting the assay results accurately, especially when comparing the antioxidant capacity of different compounds. The complexity of these reactions and their relevance to the overall antioxidant capacity of a system underline the significance of these assays in various scientific fields (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Safety and Hazards

2,2’-Bibenzothiazoline is not intended for human or veterinary use and is for research use only. It is also a known allergen and dermatological sensitizer . Sensitivity to 2,2’-Dibenzothiazyl disulfide, a related compound, may be identified with a clinical patch test .

properties

IUPAC Name

2-(2,3-dihydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S2/c1-3-7-11-9(5-1)15-13(17-11)14-16-10-6-2-4-8-12(10)18-14/h1-8,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPDJBMOMMJHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(S2)C3NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940918
Record name 2,2',3,3'-Tetrahydro-2,2'-bi-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19258-20-9
Record name 2,2'-Bibenzothiazoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2',3,3'-Tetrahydro-2,2'-bi-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2,2'-Bibenzothiazoline in analytical chemistry?

A1: this compound plays a crucial role in analytical chemistry as a colorimetric reagent. [] Specifically, it reacts with cadmium ions to form a colored complex, enabling the detection and quantification of cadmium in various samples. This property makes this compound valuable for environmental monitoring, food safety analysis, and other applications where sensitive cadmium detection is essential.

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